molecular formula C5H12N2O B146187 Butylurea CAS No. 592-31-4

Butylurea

Cat. No. B146187
CAS RN: 592-31-4
M. Wt: 116.16 g/mol
InChI Key: CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Description

Synthesis of Butylurea

The synthesis of butylurea has been explored through various chemical pathways. One such method involves starting with sodium cyanide-14C to produce butyronitrile-1-14C, which is then reduced to butylamine-1-14C. This amine is converted to its hydrochloride salt and subsequently reacts with urea to form butylurea-1-14C. This process, however, has been found to yield the final product in only 32% overall yield based on the sodium cyanide-14C used .

Molecular Structure Analysis

A detailed structural and spectroscopic study of a thiourea derivative, which is structurally related to butylurea, has been conducted. The study reveals a planar carbonylthiourea group stabilized by intramolecular NH···O bonds. The compound forms polymeric ribbons in the crystal lattice through NH···O and NH···S hydrogen bonds. The nature and strength of these interactions have been analyzed using Hirshfeld surfaces and theoretical calculations, indicating the importance of these bonds in the stabilization of the molecular structure .

Chemical Reactions Analysis

Butylurea has been used in various color reactions with different reagents such as diacetyl monoxime and glucuronolactone. These reactions produce color reaction products like 2, 2'-dioxo-4, 5'-diimidazolylmethane derivatives, which are responsible for the coloration observed. The reactions also yield tetrahydroimidazo[4, 5-d]imidazole-2,5-dione derivatives. The reproducibility of these reactions has been noted as poor, but the significance of the products in the color development process is undeniable .

Physical and Chemical Properties Analysis

The synthesis of related compounds such as 5-bromo-3-sec.-butyl-6-methyluracil provides insight into the physical and chemical properties of butylurea derivatives. The synthesis process involves the condensation of sec.-butylurea with methylacetoacetate, followed by a series of reactions leading to the final brominated product. The intermediates and final products are characterized by techniques such as melting point measurement, IR, NMR, and elemental analysis, which are essential for understanding the physical and chemical properties of these compounds .

Case Studies and Applications

While specific case studies directly involving butylurea were not detailed in the provided papers, the research on its derivatives and reaction products suggests a range of potential applications, particularly in the field of chemical synthesis and analysis. The color reactions involving butylurea, for instance, could have implications for the development of analytical methods for detecting or quantifying urea derivatives .

Scientific Research Applications

Neuropharmacological Studies

Butylurea, specifically tert-butylurea, has been examined for its potential neuropharmacological effects. Studies in mice and rats suggest significant central nervous system (CNS) activity. Tert-butylurea showed pronounced activity against pentetrazole-induced convulsions and lethality, with partial protection against strychnine-induced convulsions. It also prolonged pentobarbital sleeping time and exhibited moderate analgesic activity and motor incoordination effects (Dar, 1976). Further studies on N-butyryl-N-butylurea, a derivative of butylurea, revealed sedative-hypnotic action and significant anticonvulsive activity, suggesting its potential use against seizures (Dar, Zirvi, & Fakouhi, 1979).

Potential Antiatherosclerotic and Hypocholesterolemic Properties

Research has identified N,N-dialkyl-N'-arylureas, a series involving butylurea derivatives, as inhibitors of the ACAT enzyme. These compounds show promise as agents against hypercholesterolemia and atherosclerosis (Devries et al., 1989).

Oncological Studies

Studies have explored the carcinogenic potential of butylurea. For instance, feeding butylurea and sodium nitrite to rats and mice induced various neoplasms, suggesting a link between these compounds and cancer formation (Murthy et al., 1979).

Chemical Synthesis and Applications

Butylurea and its derivatives have been used in chemical syntheses. For example, the synthesis of unsymmetrical ureas with carbon monoxide and oxygen involved butylurea derivatives (Mizuno, Nakai, & Mihara, 2009). Additionally, the preparation of sec.-butylurea for the synthesis of 5-bromo-3-sec.-butyl-6-methyluracil was reported, indicating its use in producing specific compounds (You-lin, 2007).

Hemoglobin Studies and Anti-sickling Agents

Butylurea has been studied for its potential as an anti-sickling agent in sickle cell disease. The thermodynamics of its interaction with hemoglobin S and its effects on the gel-solution phase equilibrium were investigated, suggesting its potential in medical applications (Benedict et al., 1981).

Microbial Degradation in Environmental Studies

Butylurea, as part of the phenylurea herbicides, has been studied for its environmental impact, specifically its microbial degradation in soils. This research is crucial for understanding the fate of such herbicides in agricultural and natural ecosystems (Hussain et al., 2015).

HIV-1 Inhibition Studies

Butylurea has been investigated for its ability to inhibit HIV-1 infectivity. Alkylureas, including butylurea, have shown potential in suppressing the infectivity of HIV-1, suggesting a role in developing therapeutic strategies for HIV-1 infection (Goldstein et al., 1991).

Safety And Hazards

When handling Butylurea, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Future Directions

There is a growing interest in urea-based derivatives for drug design and development . The bulky N-tert-butyl plays key roles to facilitate the formation of macrocycles, providing not only the kinetic control due to the formation of the cyclization-promoting cis C=O/tert-butyl conformation, but also possibly the thermodynamic stabilization of macrocycles with weak association interactions . The bulky N-tert-butyl can be readily removed by acid to eliminate the dynamicity of HUB and stabilize the macrocycle structures .

properties

IUPAC Name

butylurea
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InChI

InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
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InChI Key

CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)N
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID6020222
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Molecular Weight

116.16 g/mol
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Physical Description

N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley]
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER
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Vapor Pressure

0.03 [mmHg]
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Product Name

N-Butylurea

Color/Form

TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID

CAS RN

592-31-4
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Melting Point

205 °F (NTP, 1992), 96 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
M Abu-Hamdiyyah, L Al-Mansour - Journal of Physical Chemistry, 1979 - ACS Publications
… of butylurea,in the temperature range 15-45 C. The micelles in aqueous butylurea solutions … Table III also shows that a increases almost linearlywith butylurea concentration up to 0.2 M …
Number of citations: 61 pubs.acs.org
A MAEKAWA, H ISHIWATA… - GANN Japanese Journal …, 1977 - jstage.jst.go.jp
… Group 1 (1-butylurea+NaNO2): From the 13th to the 21st day of gestation, a solution of 100mg/kg of 1-butylurea … Group 2 (1-butylurea alone): A solution of 100mg/kg of 1-butylurea was …
Number of citations: 13 www.jstage.jst.go.jp
P Ferloni, G Della Gatta - Thermochimica acta, 1995 - Elsevier
The heat capacities at constant pressure of urea, N-methylurea, N-ethylurea, N-(n)propylurea and N-(n)butylurea were measured by differential scanning calorimetry over the range 200…
Number of citations: 34 www.sciencedirect.com
M Tatsuta, M Kataoka, K Yasoshima… - Bioorganic & medicinal …, 2005 - Elsevier
1-(1H-Benzimidazol-5-yl)-3-tert-butylurea derivatives have been identified as a novel class of non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists. Herein, we …
Number of citations: 24 www.sciencedirect.com
JM Ward, EK Weisburger - Cancer Research, 1975 - AACR
N-Nitroso-N-butylurea was injected once at dosage levels of 150 or 75 mg/kg into 3- or 6-week-old male C57BL/6 mice. Intestinal tumors occurred in 100% of the mice that survived …
Number of citations: 32 aacrjournals.org
B Obereigner, M Burešová, A Vrána… - Journal of Polymer …, 1979 - Wiley Online Library
… Polymerizable derivatives of an antidiabetic N-(4-aminobenzenesulfonyl)-N ’-butylurea were prepared. Hypoglycemic effects of sodium salts of the starting drug, the monomers …
Number of citations: 29 onlinelibrary.wiley.com
RP Singh, M Chiba - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
The solubility of benomyl in aqueous buffers at pH 1, 3, 5, 7, 8, 9, 10, 11, 12, and 13 was measured by high-performance liquid chromatography (HPLC) at room temperature. An …
Number of citations: 39 pubs.acs.org
L Paduano, R Sartorio, V Vitagliano… - Journal of solution …, 1995 - Springer
Diffusion coefficients were measured for the ternary system α-cyclodextrin(I)-n-butylurea(2)-water at three average concentrations. The cross coefficient D 12 was found to be almost …
Number of citations: 26 link.springer.com
J Krakowiak, M Krajewska, J Wawer - Journal of biological physics, 2019 - Springer
The results of thermal studies of denaturation of hen egg white lysozyme (HEWL) in water and an aqueous solution of N-butylurea (BU) are presented. High-precision densimetric …
Number of citations: 11 link.springer.com
E Kaczkowska, J Wawer, M Tyczyńska… - The Journal of Chemical …, 2020 - Elsevier
Densities and speed of sound were measured for solutions of n-butylurea in aqueous solution of N-methylacetamide 2, 4, 6 and 8 (mol/kg) at T = (288.15, 298.15 and 308.15) K. From …
Number of citations: 6 www.sciencedirect.com

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